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molecular formula C11H11N B8659403 6,9-Dihydro-5H-6,9-methanocyclohepta[b]pyridine CAS No. 745066-30-2

6,9-Dihydro-5H-6,9-methanocyclohepta[b]pyridine

Cat. No. B8659403
M. Wt: 157.21 g/mol
InChI Key: YVHKPHPIBHQNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494992B2

Procedure details

To a solution of 3-(cyclopent-3-en-1-ylmethyl)-1,2-dihydropyridin-2-yl trifluoromethanesulfonate (Preparation 26, 3.1 g, 10.1 mmol) in dimethylformamide (20 ml) stirred under nitrogen was added 1,3-bis(diphenylphosphino)propane (0.334 g, 0.8 mmol), triethylamine (1.52 g, 16.6 mmol) and palladium (II) acetate (0.072 g, 0.32 mmol). The reaction mixture was warmed to 100° C. and stirred for 18 h. Triethylamine (1 ml) was added and the reaction mixture was warmed to 110° C. for a further 6 h. The reaction mixture was cooled and poured into saturated brine solution (50%, 75 ml), and the product was extracted with ethyl acetate (4×30 ml). The combined organic extracts were washed with water (2 times), sodium hydrogen carbonate solution and brine before drying (Na2SO4) and concentrating in vacuo. The crude oil was purified by flash chromatography eluting with ethyl acetate:hexane (15:85) to give a colourless oil (1.07 g, 77%).
Name
3-(cyclopent-3-en-1-ylmethyl)-1,2-dihydropyridin-2-yl trifluoromethanesulfonate
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.334 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
0.072 g
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Yield
77%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[CH:7]1[C:12]([CH2:13][CH:14]2[CH2:18][CH:17]=[CH:16][CH2:15]2)=[CH:11][CH:10]=[CH:9][NH:8]1)(=O)=O.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>CN(C)C=O.[Cl-].[Na+].O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:17]12[CH2:18][CH:14]([CH:15]=[CH:16]1)[CH2:13][C:12]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
3-(cyclopent-3-en-1-ylmethyl)-1,2-dihydropyridin-2-yl trifluoromethanesulfonate
Quantity
3.1 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1NC=CC=C1CC1CC=CC1)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.334 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.52 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.072 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
brine
Quantity
75 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 110° C. for a further 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (4×30 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2 times), sodium hydrogen carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane (15:85)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C12C3=NC=CC=C3CC(C=C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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